1,2-Dibromopropane
Overview
Description
. It is the simplest chiral hydrocarbon containing two bromine atoms. This compound is part of the vicinal dihalide family and is known for its high electrophilicity and instability due to torsional strain .
Mechanism of Action
Target of Action
1,2-Dibromopropane, also known as propylene dibromide, is an organic compound with the formula CH3CHBrCH2Br . It is the simplest chiral hydrocarbon containing two bromine atoms . The primary targets of this compound are the hydrogen atoms attached to the carbon atoms in organic compounds .
Mode of Action
In elimination reactions, this compound interacts with its targets (hydrogen atoms) through a base, which removes a hydrogen ion from the carbon atom next to the one holding the bromine . This results in the rearrangement of the electrons, expelling the bromine as a bromide ion . The reaction of this compound with strong bases leads to the preferential attack on protons due to the partial positive charge on hydrogen .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the elimination reaction pathway . This pathway leads to the formation of propene . The elimination reaction is favored by strong bases, which attack the protons preferentially .
Pharmacokinetics
It’s known that this compound is a volatile and flammable liquid , which may influence its absorption and distribution.
Result of Action
The result of the action of this compound is the formation of propene . It’s important to note that this compound has been found to induce hepatotoxicity and immunotoxicity in female balb/c mice .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it forms explosive mixtures with air at elevated temperatures . Its volatility and flammability also suggest that it can easily evaporate and spread in the environment .
Biochemical Analysis
Cellular Effects
1,2-Dibromopropane has been found to induce hepatotoxicity and immunotoxicity in female BALB/c mice . This suggests that it can have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its highly reactive nature, it is likely that its effects on cellular function may change over time, potentially due to its instability, degradation, or long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
1,2-Dibromopropane is synthesized through the bromination of bromopropane. The process involves mixing bromopropane with iron powder, heating the mixture to 40-50°C, and slowly adding bromine. The reaction mixture is then refluxed for two hours . After the reaction, the iron slag is filtered off, and the filtrate is washed with water, 5% sodium carbonate solution, and 5% sodium thiosulfate solution to remove free bromine. The product is dried with anhydrous calcium chloride and purified by fractional distillation, collecting the fraction boiling at 139-142°C .
Chemical Reactions Analysis
1,2-Dibromopropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: In the presence of a strong base, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form propylene or other hydrocarbons.
Common reagents used in these reactions include strong bases like sodium hydroxide for elimination reactions and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions include alkenes and reduced hydrocarbons .
Scientific Research Applications
1,2-Dibromopropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Photodissociation Studies: The photodissociation dynamics of this compound have been investigated using velocity map ion imaging methods.
Environmental Studies: It is used to study the effect of reductant concentration, contact time, and pH on the reductive dechlorination of carbon tetrachloride by soil manipulated with iron(II) and hydrogen sulfide.
Analytical Chemistry: It serves as an internal standard in the determination of nitrogenous disinfection byproducts by gas chromatography-mass spectrometry.
Comparison with Similar Compounds
1,2-Dibromopropane can be compared with other similar compounds such as:
- 1,1-Dibromoethane
- 1,2-Dibromoethane
- Tetrabromoethane
- 1,3-Dibromopropane
- 1,2,3-Tribromopropane
What sets this compound apart is its chiral nature and its specific reactivity due to the vicinal positioning of the bromine atoms. This unique structure makes it particularly useful in stereospecific synthesis and studies involving chiral compounds .
Properties
IUPAC Name |
1,2-dibromopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJYAKDBJUJAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
Record name | 1,2-DIBROMOPROPANE | |
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DSSTOX Substance ID |
DTXSID60870403 | |
Record name | Propane, 1,2-dibromo- | |
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Molecular Weight |
201.89 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1,2-dibromopropane is a colorless liquid. (NTP, 1992), Colorless liquid; [Merck Index] | |
Record name | 1,2-DIBROMOPROPANE | |
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Record name | 1,2-Dibromopropane | |
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Boiling Point |
284 to 288 °F at 760 mmHg (NTP, 1992), 141.9 °C | |
Record name | 1,2-DIBROMOPROPANE | |
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Record name | 1,2-DIBROMOPROPANE | |
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Flash Point |
Flash point: <-75 °C | |
Record name | 1,2-DIBROMOPROPANE | |
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Solubility |
In water, 1.43X10+3 mg/L at 25 °C, Soluble in ethanol, ether, and chloroform; slightly soluble in carbon tetrachloride. | |
Record name | 1,2-DIBROMOPROPANE | |
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Density |
1.94 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9324 g/cu cm at 20 °C | |
Record name | 1,2-DIBROMOPROPANE | |
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Record name | 1,2-DIBROMOPROPANE | |
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Vapor Density |
7 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 1,2-DIBROMOPROPANE | |
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Vapor Pressure |
7.84 [mmHg], 7.84 mm Hg at 25 °C | |
Record name | 1,2-Dibromopropane | |
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Color/Form |
Colorless liquid | |
CAS No. |
78-75-1 | |
Record name | 1,2-DIBROMOPROPANE | |
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Record name | 1,2-DIBROMOPROPANE | |
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Melting Point |
-67.4 °F (NTP, 1992), -55.49 °C | |
Record name | 1,2-DIBROMOPROPANE | |
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